molecular formula C13H9BrN2O3 B10963571 3-bromo-N-(4-nitrophenyl)benzamide CAS No. 349405-35-2

3-bromo-N-(4-nitrophenyl)benzamide

Cat. No.: B10963571
CAS No.: 349405-35-2
M. Wt: 321.13 g/mol
InChI Key: ZQSCAZHDTDRRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9BrN2O3 It is a derivative of benzamide, featuring both bromine and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-nitrophenyl)benzamide typically involves the bromination of N-(4-nitrophenyl)benzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas with a catalyst (Pd/C), tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 3-amino-N-(4-nitrophenyl)benzamide.

    Oxidation: Oxidized products at the benzylic position, potentially forming carboxylic acids or ketones.

Scientific Research Applications

3-Bromo-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and nitro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

    N-(4-Nitrophenyl)benzamide: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromo-N-(3-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position, which can affect its reactivity and applications.

    3-Bromo-N-(3-nitrophenyl)benzamide: Another positional isomer with different chemical properties.

Uniqueness: 3-Bromo-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.

Properties

CAS No.

349405-35-2

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

3-bromo-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17)

InChI Key

ZQSCAZHDTDRRBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.